molecular formula C15H17NO5 B4924638 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione

3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B4924638
M. Wt: 291.30 g/mol
InChI Key: DXXZTCGHBBMIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is an organic compound characterized by its unique structure, which includes a dihydropyran ring substituted with tetramethyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione typically involves the following steps:

    Formation of the Dihydropyran Ring: The dihydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester, under acidic or basic conditions.

    Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methyl iodide or similar alkylating agents in the presence of a strong base like sodium hydride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives or further oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance biological activity or selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism by which 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-tetramethyl-6-phenyl-dihydro-2H-pyran-2,4(3H)-dione: Lacks the nitro group, leading to different reactivity and applications.

    3,3,5,5-tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione:

Uniqueness

The presence of the nitrophenyl group in 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione imparts unique electronic properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, providing opportunities for unique applications in various fields.

Properties

IUPAC Name

3,3,5,5-tetramethyl-6-(2-nitrophenyl)oxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-14(2)11(21-13(18)15(3,4)12(14)17)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZTCGHBBMIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.